N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide
Description
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as bromine, fluorine, and benzofuran, contributes to its diverse reactivity and potential biological activity.
Properties
IUPAC Name |
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O3/c17-11-5-10-13(7-23-14(10)6-12(11)18)19-15(21)20-3-4-22-9-16(8-20)1-2-16/h5-6,13H,1-4,7-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPJRUQISDBKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCOC2)C(=O)NC3COC4=CC(=C(C=C34)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of bromine and fluorine substituents: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the benzofuran ring.
Construction of the spirocyclic structure: The spirocyclic nonane ring is formed through a series of cyclization reactions, often involving the use of transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Cyclization reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide has several scientific research applications:
Medicinal chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological research: The compound can be used as a probe to study various biological processes, such as protein-ligand interactions or cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . The compound’s structure allows it to bind to specific sites on the target protein, facilitating the ubiquitination process and subsequent protein degradation .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is a thalidomide analogue and an activator of E3 ligase.
Indole derivatives: These compounds share some structural similarities and exhibit diverse biological activities, including antiviral and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
